molecular formula C12H11N3 B3031292 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile CAS No. 23208-04-0

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B3031292
CAS No.: 23208-04-0
M. Wt: 197.24 g/mol
InChI Key: ZTMGGRNZVCPMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a carbonitrile group at the 2-position and a 2-aminobenzyl group at the 1-position. This structure combines electron-withdrawing (carbonitrile) and electron-donating (aminobenzyl) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2-aminophenyl)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-8-11-5-3-7-15(11)9-10-4-1-2-6-12(10)14/h1-7H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMGGRNZVCPMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363334
Record name 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23208-04-0
Record name 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Pyrrole-2-carbonitrile

A foundational approach involves the direct alkylation of pyrrole-2-carbonitrile with 2-nitrobenzyl halides. The reaction typically employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, treatment of pyrrole-2-carbonitrile with 2-nitrobenzyl bromide at 80°C for 12 hours yields 1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile, which is subsequently reduced to the target amine using catalytic hydrogenation (Pd/C, H₂) or tin(II) chloride in hydrochloric acid.

Key challenges include competing O-alkylation and pyrrole ring decomposition under prolonged heating. Optimized conditions reported in patent literature achieve moderate yields (45–60%) by maintaining strict temperature control and using freshly distilled solvents.

Reductive Amination of Aldehyde Precursors

An alternative pathway utilizes reductive amination between pyrrole-2-carbonitrile and 2-nitrobenzaldehyde. This one-pot method involves in situ generation of an imine intermediate using ammonium acetate, followed by reduction with sodium cyanoborohydride. While this approach circumvents the need for preformed benzyl halides, competing side reactions limit yields to 30–40%.

Solution-Phase Cyclization Strategies

Chlorosulfonyl Isocyanate-Mediated Synthesis

Patent WO2005097743A1 discloses a versatile method for pyrrole-2-carbonitrile derivatives via cyclization reactions. While the patent focuses on 1-methylpyrrole-2-carbonitrile, the methodology is adaptable to the target compound. The protocol involves:

  • Reacting 2-aminobenzylamine with chlorosulfonyl isocyanate in dichloromethane at −20°C to form a sulfamoyl intermediate.
  • Cyclization via intramolecular nucleophilic attack under basic conditions (triethylamine, 0°C → rt).
  • Acidic workup to yield 1-(2-aminobenzyl)-1H-pyrrole-2-carbonitrile.

This route achieves superior regiocontrol compared to alkylation methods, with reported yields of 68–72%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Advantages Limitations
N-Alkylation 2-Nitrobenzyl bromide, Pd/C 45–60% Straightforward scale-up Competing O-alkylation
Reductive Amination 2-Nitrobenzaldehyde, NaBH₃CN 30–40% Avoids alkyl halides Low efficiency
Chlorosulfonyl Isocyanate ClSO₂NCO, Et₃N 68–72% High regioselectivity Handling hazardous reagents
Domino Reaction Alkynyl vinyl hydrazides 50–65%* Metal-free, modular Requires custom precursors

*Predicted yield for adapted methodology.

Chemical Reactions Analysis

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile is an intriguing molecule with various potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially serving as leads for new anticancer drugs.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Organic Synthesis

The compound is also valuable in organic synthesis as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.

  • Synthesis of Heterocycles : The presence of the pyrrole ring allows for further functionalization, enabling the synthesis of diverse heterocyclic compounds.
  • Reactivity in Nucleophilic Substitution : The carbonitrile group can participate in nucleophilic substitutions, facilitating the introduction of various functional groups into the molecule.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrole derivatives, including this compound. The results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer cell lines, suggesting a promising avenue for drug development focused on cancer therapies.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of similar pyrrole compounds. The findings demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases.

Case Study 3: Synthetic Applications

A recent article in Synthetic Communications detailed synthetic routes involving this compound as an intermediate. The study highlighted its utility in synthesizing complex heterocycles through various reaction pathways, showcasing its importance in organic synthesis.

Method 2: One-Pot Synthesis

Another efficient method is a one-pot synthesis that combines all reactants in a single reaction vessel, streamlining the process and improving yield.

Mechanism of Action

The mechanism of action of 1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Yield Key Applications/Reactivity References
1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile 1-(2-Aminobenzyl), 2-CN Electron-rich due to NH₂; potential for C–N coupling N/A Pharmaceutical intermediates
1-Amino-1H-pyrrole-2-carbonitrile 1-NH₂, 2-CN Reactive amino group; synthesized via NaH/diglyme-mediated amination 60–92% Precursor for antiviral agents (e.g., remdesivir)
1-(2-Oxoethyl)-1H-pyrrole-2-carbonitrile 1-(CH₂CO), 2-CN Electrophilic oxoethyl group; used in Pd-catalyzed C–N coupling 64–75% Catalytic cross-coupling reactions
4-Amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-1H-pyrrole-3-carbonitrile Multiple substituents (benzoyl, benzyl, tetrahydroindol) Complex heterocyclic system; synthesized via K₂CO₃/MeCN condensation 40% Anticancer/antimicrobial research
1-(Thiazol-2-yl)-1H-pyrrole-2-carbonitrile 1-Thiazolyl, 2-CN Bioactive thiazole-pyrrole hybrid N/A Fungal-derived health products

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Elemental Analysis (C/H/N) References
This compound Not reported Not reported Not reported Not reported
1-Amino-1H-pyrrole-2-carbonitrile 6.85–7.20 (pyrrole-H), 4.10 (NH₂) 115–120 (CN), 140–145 (pyrrole-C) 2200–2250 (C≡N) C 55.2%, H 4.1%, N 28.6%
1-(2-Oxoethyl)-1H-pyrrole-2-carbonitrile 2.85 (CH₂CO), 6.60–7.10 (pyrrole-H) 195–200 (C=O), 115–120 (CN) 1700–1750 (C=O), 2200 (C≡N) C 60.3%, H 4.8%, N 16.7%
4-Amino-5-benzoyl-1-benzyl-pyrrole-3-carbonitrile 7.30–8.10 (aromatic H), 5.20 (CH₂Ph) 190–195 (C=O), 115–120 (CN) 1680 (C=O), 2200 (C≡N) C 72.1%, H 5.2%, N 11.3%

Research Findings and Challenges

  • Synthetic Limitations: The target compound’s synthesis is less documented compared to analogues like 1-amino-1H-pyrrole-2-carbonitrile, which has well-established protocols .
  • Catalytic Efficiency : Pd-based catalysts require strict anhydrous conditions to avoid DMF decomposition into CO and dimethylamine, which can poison the catalyst .
  • Structural Complexity: Multi-substituted derivatives (e.g., tetrahydroindol-pyrrole hybrids) face challenges in regioselectivity and purification, as seen in the 40% yield for 4-amino-5-benzoyl-1-benzyl-pyrrole-3-carbonitrile .

Biological Activity

1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound notable for its unique structure, which includes a pyrrole ring, an amino group, and a carbonitrile moiety. This combination contributes to its diverse biological activities, including antimicrobial and anticancer properties. The compound's chemical formula is C11H10N4, and its structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The presence of the carbonitrile group allows for nucleophilic addition reactions, while the amino group can participate in acylation and alkylation reactions. These functional groups enhance the compound's reactivity and potential biological activity. The pyrrole ring is particularly significant as it often interacts with enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit bacterial growth effectively. For instance, preliminary investigations suggest that this compound may inhibit certain bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Anticancer Activity

The anticancer potential of this compound has been highlighted through its ability to affect cancer cell lines. Similar compounds have demonstrated cytotoxic effects against various cancer types. For example, derivatives of pyrrole have been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1H-Pyrrole-2-carboxamidePyrrole ring with carboxamide substitutionAntimicrobial
2-AminopyrroleAmino group at position twoAnticancer properties
PyrrolylbenzamideBenzamide derivativePotential anti-inflammatory

Uniqueness : The distinct combination of an amino group and a carbonitrile moiety in this compound enhances its solubility and reactivity compared to other compounds, potentially leading to improved biological activity.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of a related pyrrole derivative on colon cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 108M10^{-8}M, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of pyrrole derivatives on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes linked to cancer progression. The study employed computational modeling to predict binding affinities and found promising interactions with specific PTPs, suggesting that this compound might similarly affect these targets .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve its interaction with various enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes associated with disease pathways, making it a candidate for drug design targeting diseases such as cancer and bacterial infections .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Aromatic protons in the 6.3–8.8 ppm range (pyrrole and benzyl groups) .
    • Nitrile carbon resonance at ~114–119 ppm in ¹³C NMR .
  • HRMS : Use ESI-TOF to confirm molecular ion peaks (e.g., m/z 210.0774 [M+H]⁺ for derivatives) .
    Methodological Tip : Employ deuterated solvents (CDCl₃) and internal standards (TMS) to minimize shifts .

What methodologies are effective for studying catalytic C–N coupling reactions involving this compound, and how do reaction conditions affect efficiency?

Advanced Research Question

  • Catalyst design : Immobilized Pd complexes in MOFs improve recyclability and reduce metal leaching .
  • Kinetic analysis : Monitor reaction progress via HPLC or GC-MS to determine rate constants under varying temperatures (Arrhenius plots) .
  • Air sensitivity : Reactions in an air atmosphere reduce the need for inert conditions, simplifying scale-up .

Key Finding : Higher temperatures (>100°C) in DMF lead to solvent decomposition, lowering yields by 20–30% .

Are there computational approaches to model the electronic structure of this compound, and how do they correlate with experimental reactivity data?

Advanced Research Question

  • DFT calculations : Use Gaussian or ORCA to map electron density on the nitrile group, predicting sites for nucleophilic attack .
  • Docking studies : Correlate pyrrole ring planarity with binding affinity to biological targets (e.g., progesterone receptors) .
  • Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine models .

How can researchers address contradictions in reported biological activities of pyrrole-2-carbonitrile derivatives, and what validation strategies are recommended?

Advanced Research Question

  • Comparative assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
  • Dose-response curves : Establish IC₅₀ values across multiple studies to identify potency discrepancies .
  • Metabolic stability : Assess hepatic microsome degradation to rule out false positives in in vitro screens .

Case Study : Antitumor activity variations may stem from substituent effects on the benzyl group; systematic SAR studies are advised .

What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to modulate bioavailability .
  • Bioisosteric replacement : Replace the nitrile with a carboxylic acid to improve solubility without losing target affinity .
  • Pharmacophore mapping : Use X-ray crystallography (SHELX/WinGX) to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Aminobenzyl)-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.